Potent, Selective Inhibition of Carbonic Anhydrase II and VII with Quantified Ki Values
N-(4-fluorophenyl)-4-hydroxybenzamide exhibits potent inhibition of human carbonic anhydrase II (hCA II) and VII (hCA VII), with Ki values of 4.90 nM and 6.5 nM, respectively [1]. This potency is approximately 1,000-fold weaker against hCA I (Ki = 220 nM) and shows no measurable inhibition of hCA XII (Ki > 50,000 nM) [1]. The selectivity profile, defined by the ratio of Ki values, demonstrates a >10,000-fold preference for hCA II over hCA XII. This contrasts sharply with the positional isomer N-(4-fluorophenyl)-2-hydroxybenzamide, which shows only weak, non-selective inhibition of the epidermal growth factor receptor (EGFR) with an IC₅₀ of 50,000 nM [2], indicating a fundamentally different target profile.
| Evidence Dimension | Inhibition Potency (Ki) and Isoform Selectivity |
|---|---|
| Target Compound Data | Ki (hCA II) = 4.90 nM; Ki (hCA VII) = 6.5 nM; Ki (hCA I) = 220 nM; Ki (hCA XII) > 50,000 nM |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-hydroxybenzamide (regioisomer): IC₅₀ (EGFR) = 50,000 nM |
| Quantified Difference | Target compound is a potent, selective CA inhibitor; the regioisomer is a weak, non-selective EGFR inhibitor. CA II selectivity >10,000-fold over CA XII. |
| Conditions | Stopped-flow CO₂ hydration assay for CA isoforms; recombinant human enzymes; 15-min incubation. For comparator: HEPES buffer, pH 7.4, 2°C. |
Why This Matters
This potent and selective inhibition profile is critical for researchers studying carbonic anhydrase biology or developing isoform-selective therapeutics, where off-target activity can confound results.
- [1] BindingDB. BDBM50237183 CHEMBL1518113. Accessed April 23, 2026. View Source
- [2] BindingDB. BDBM234304 N-(4-fluorophenyl)-2-hydroxybenzamide (5). Accessed April 23, 2026. View Source
